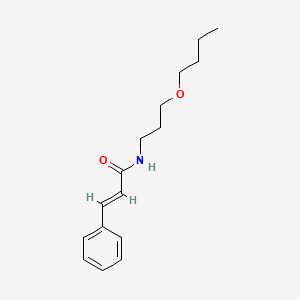
3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile, also known as ECSA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential applications in various fields, including cancer therapy, photovoltaics, and organic electronics. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In photovoltaics, this compound has been used as a sensitizer in dye-sensitized solar cells to improve their efficiency. In organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers with high charge mobility and conductivity.
Mechanism of Action
The mechanism of action of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in the regulation of cell cycle progression and apoptosis. This compound has also been shown to interact with DNA and induce DNA damage, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects on cells and tissues. Biochemically, this compound has been shown to induce the production of reactive oxygen species, which can cause oxidative stress and DNA damage. Physiologically, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile is its potential as a novel therapeutic agent for cancer and other diseases. This compound has been shown to have a high selectivity for cancer cells and low toxicity to normal cells, which is a desirable property for a cancer drug. Another advantage of this compound is its versatility as a building block for the synthesis of conjugated polymers and other organic materials. However, there are also limitations to the use of this compound in lab experiments, such as its low solubility in water and its high sensitivity to light and oxygen.
Future Directions
There are many potential future directions for the study of 3-(9-ethyl-9H-carbazol-3-yl)-2-(phenylsulfonyl)acrylonitrile, including:
1. Development of this compound-based cancer therapies with improved efficacy and safety profiles.
2. Optimization of the synthesis method and purification techniques for this compound to improve its yield and purity.
3. Exploration of the photovoltaic and electronic properties of this compound and its derivatives.
4. Investigation of the mechanism of action of this compound at the molecular level.
5. Development of new this compound derivatives with improved properties and functions.
6. Evaluation of the potential of this compound as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves a series of chemical reactions that require specialized equipment and expertise. This compound has been studied for its potential applications in cancer therapy, photovoltaics, and organic electronics. The mechanism of action of this compound involves the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has both biochemical and physiological effects on cells and tissues, and it has advantages and limitations for lab experiments. There are many potential future directions for the study of this compound, including the development of this compound-based cancer therapies, optimization of the synthesis method, and exploration of its photovoltaic and electronic properties.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(9-ethylcarbazol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-2-25-22-11-7-6-10-20(22)21-15-17(12-13-23(21)25)14-19(16-24)28(26,27)18-8-4-3-5-9-18/h3-15H,2H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWVRRHPZTKIO-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-{4-[(1-piperidinylacetyl)amino]phenyl}acetamide](/img/structure/B4852540.png)
![N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
![methyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4852554.png)

![4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B4852575.png)

![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)

![methyl 4-[7-(4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4852604.png)

![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)acetamide](/img/structure/B4852607.png)
![3-methyl-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B4852618.png)
![ethyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4852629.png)
![N-1-naphthyl-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4852642.png)